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Introduction
Rondonin is a nonapeptide (IIIQYEGHKH) originally isolated from the plasma of the spider

Acanthoscurria rondoniae. It is a C-terminal fragment of the 'd' subunit of hemocyanin.[1][2]

This peptide has garnered significant interest due to its potent antifungal and antiviral

properties.[1][3] Notably, Rondonin exhibits a mechanism of action that involves binding to

fungal nucleic acids (DNA/RNA) without causing membrane disruption, suggesting a novel

intracellular target.[1][3] Its activity is enhanced at acidic pH (optimal at pH 4-5) and it displays

synergistic effects with other antimicrobial peptides like gomesin.[1][3] These characteristics

make Rondonin a compelling candidate for the development of new anti-infective therapeutics.

This document provides detailed protocols for the chemical synthesis and purification of

Rondonin, along with a summary of its biological activity.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Rondonin is presented in Table 1.
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Property Value Reference

Primary Sequence
Ile-Ile-Ile-Gln-Tyr-Glu-Gly-His-

Lys-His
[3]

Molecular Mass 1236.776 Da [1][2]

UniProt Accession B3EWP8 [3]

Synthesis Protocol: Fmoc Solid-Phase Peptide
Synthesis (SPPS)
Rondonin can be reliably synthesized using the well-established 9-fluorenylmethoxycarbonyl

(Fmoc) solid-phase peptide synthesis (SPPS) methodology.[3] This method involves the

sequential addition of protected amino acids to a growing peptide chain anchored to a solid

support resin.

Materials
Rink Amide resin (for C-terminal amide)

Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-

Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5

v/v/v)

Ether (cold, for precipitation)
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Solid-phase peptide synthesis reaction vessel

Shaker/agitator

Experimental Protocol
Resin Preparation:

Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.

Fmoc Deprotection:

Drain the DMF from the resin.

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

Drain the solution and add fresh deprotection solution for an additional 15 minutes of

agitation.

Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

Amino Acid Coupling:

In a separate vial, dissolve the corresponding Fmoc-amino acid (4 equivalents relative to

resin loading) and HBTU or HATU (3.9 equivalents) in DMF.

Add DIPEA (8 equivalents) to the amino acid solution to activate it.

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

Agitate the mixture for 1-2 hours to ensure complete coupling.

Perform a Kaiser test to confirm the absence of free primary amines, indicating complete

coupling.

Wash the resin with DMF (3 times).

Peptide Chain Elongation:
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Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each

amino acid in the Rondonin sequence (His, Lys, His, Gly, Glu, Tyr, Gln, Ile, Ile, Ile).

Cleavage and Deprotection:

After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with

DCM and dry it.

Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room

temperature with occasional agitation. This step cleaves the peptide from the resin and

removes the side-chain protecting groups.

Filter the resin and collect the filtrate containing the crude peptide.

Precipitate the crude peptide by adding it to a large volume of cold ether.

Centrifuge the mixture to pellet the precipitated peptide and discard the ether.

Wash the peptide pellet with cold ether two more times.

Dry the crude peptide pellet under vacuum.

Synthesis Workflow
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Caption: Workflow for the solid-phase synthesis of Rondonin.

Purification Protocol: Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)
The crude synthetic Rondonin is purified to homogeneity using reversed-phase high-

performance liquid chromatography (RP-HPLC).
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Materials
Crude Rondonin peptide

RP-HPLC system with a UV detector

Preparative C18 column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Lyophilizer

Experimental Protocol
Sample Preparation:

Dissolve the crude Rondonin peptide in a minimal amount of Mobile Phase A.

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Purification:

Equilibrate the preparative C18 column with Mobile Phase A.

Load the filtered sample onto the column.

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be

from 5% to 60% Mobile Phase B over 60 minutes at a flow rate of 1.5 mL/min. The optimal

gradient may need to be determined empirically.

Monitor the elution profile at 220 nm and 280 nm.

Collect fractions corresponding to the major peak, which should be the Rondonin peptide.

Purity Analysis and Lyophilization:

Analyze the purity of the collected fractions using analytical RP-HPLC.
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Pool the fractions with the desired purity (>98%).

Freeze the pooled fractions and lyophilize to obtain the purified Rondonin peptide as a

white powder.

Purification Workflow

Crude Rondonin Dissolve in
Mobile Phase A Filter (0.22 µm) Preparative RP-HPLC

(C18 Column) Collect Fractions Analyze Purity
(Analytical HPLC) Pool Pure Fractions Lyophilization Purified Rondonin

Click to download full resolution via product page

Caption: Workflow for the purification of synthetic Rondonin.

Biological Activity and Mechanism of Action
Rondonin has demonstrated significant antimicrobial activity, particularly against fungi and RNA

viruses.[1][3] A summary of its minimal inhibitory concentrations (MICs) against various fungal

strains is provided in Table 2.

Fungal Strain MIC (µM) Reference

Candida albicans MDM8 >134 [3]

Candida albicans ATCC 90028 >134 [3]

Candida tropicalis >134 [3]

Trichosporon asahii 33.5 [3]

Cryptococcus neoformans >134 [3]

Note: While the MIC for C. albicans is high for Rondonin alone, it shows a strong synergistic

effect when combined with gomesin.[3]

The proposed mechanism of action for Rondonin's antifungal activity is unique among many

antimicrobial peptides. Instead of disrupting the fungal cell membrane, Rondonin is believed to

penetrate the cell and interact with intracellular components.[1][3] Gel retardation assays have

shown that Rondonin can bind to yeast DNA and RNA, suggesting that it inhibits essential
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cellular processes such as replication or translation.[3] This intracellular targeting mechanism is

a promising feature for the development of antifungal agents with novel modes of action.

Proposed Mechanism of Action
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Caption: Proposed mechanism of action for Rondonin's antifungal activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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